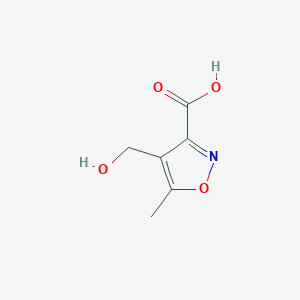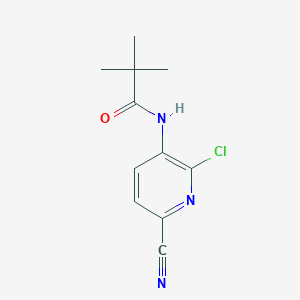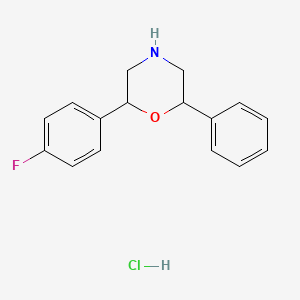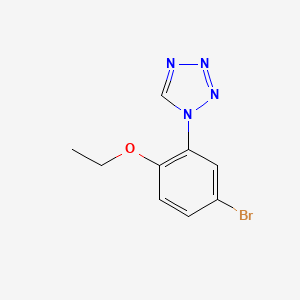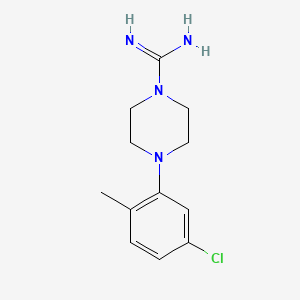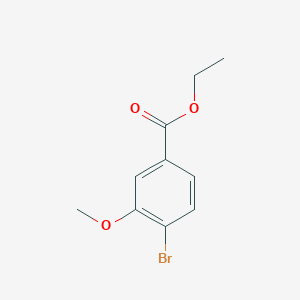
3-(5-クロロチエニル-2-イル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chlorothien-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClO2S and a molecular weight of 238.693 . It belongs to the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of 3-(5-Chlorothien-2-yl)benzoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .科学的研究の応用
化学合成
3-(5-クロロチエニル-2-イル)安息香酸: は、化学合成における貴重なビルディングブロックです。 様々なヘテロ環化合物を合成するために使用することができ、これらの化合物は多くの医薬品に広く見られます 。カルボン酸基により、アミド形成、エステル化、アミド化などの反応が可能になり、これらの反応は、さらなる薬理学的試験のための多様な化学物質を生成する上で不可欠です。
薬理学
薬理学において、3-(5-クロロチエニル-2-イル)安息香酸は、潜在的な治療効果を持つ分子の合成の前駆体として役立ちます。 既知の生物活性分子との構造類似性により、特に新規の抗炎症剤および鎮痛剤の開発に役立ちます .
材料科学
この化合物は、特に有機半導体の開発において、材料科学にも応用されています。 3-(5-クロロチエニル-2-イル)安息香酸中のチオフェン環は、導電性ポリマーによく見られるモチーフであり、これらのポリマーは柔軟な電子デバイスの製造に使用されます .
生化学
生化学において、3-(5-クロロチエニル-2-イル)安息香酸は、酵素基質相互作用の研究に使用することができます。 カルボン酸を処理する酵素の基質または阻害剤として作用することができ、酵素のメカニズムについての洞察を提供し、酵素ベースのセンサーの設計を支援します .
環境科学
3-(5-クロロチエニル-2-イル)安息香酸とその誘導体の環境への影響は、生分解性と毒性という観点から研究することができます。 その分解産物とその生態系への影響を理解することは、そこから派生した化学物質の環境安全性評価に不可欠です .
分析化学
分析化学において、3-(5-クロロチエニル-2-イル)安息香酸は、混合物中の類似の化合物を定量化するクロマトグラフィー法の標準物質または試薬として使用することができます。 その独自のUV/Vis吸収特性により、分光光度分析にも適しています .
工業用途
直接工業プロセスで使用されていませんが、3-(5-クロロチエニル-2-イル)安息香酸は、特にカルボン酸を含む反応を促進する工業用触媒の研究開発に関与することができます。 さまざまな条件下での安定性により、このような研究に最適な候補となります .
研究開発
最後に、3-(5-クロロチエニル-2-イル)安息香酸は、学術および産業研究の場で、新しい合成方法論を開発するための試薬として広く使用されています。 その反応性プロファイルは、さまざまな科学分野で応用できる新しい化学反応を探求するのに役立ちます .
Safety and Hazards
While specific safety data for 3-(5-Chlorothien-2-yl)benzoic acid is not available, it’s important to handle all chemical substances with care. Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and can cause damage to organs through prolonged or repeated exposure .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-Chlorothien-2-yl)benzoic acid involves the introduction of a thienyl group and a carboxylic acid group onto a benzene ring.", "Starting Materials": [ "5-chlorothiophene", "benzene", "chlorine gas", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "sodium chloride", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium carbonate", "benzoic acid", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "5-chlorothiophene is reacted with chlorine gas in the presence of sulfuric acid to yield 5-chloro-2-thiophenyl chloride.", "5-chloro-2-thiophenyl chloride is reacted with sodium nitrite and copper sulfate in the presence of hydrochloric acid to yield 5-chloro-2-thiophenyl diazonium chloride.", "The diazonium salt is then reacted with sodium hydroxide to yield 5-chloro-2-thiophenol.", "Benzene is reacted with 5-chloro-2-thiophenol in the presence of sodium hydroxide to yield 3-(5-chlorothien-2-yl)phenol.", "3-(5-chlorothien-2-yl)phenol is then reacted with sodium bicarbonate and acetic anhydride to yield 3-(5-chlorothien-2-yl)benzoic anhydride.", "The anhydride is then hydrolyzed with sodium hydroxide to yield 3-(5-chlorothien-2-yl)benzoic acid.", "The final product is purified by recrystallization from a mixture of water and ethanol." ] } | |
CAS番号 |
920294-01-5 |
分子式 |
C13H10O4S |
分子量 |
262.28 g/mol |
IUPAC名 |
3-(5-methoxycarbonylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)11-6-5-10(18-11)8-3-2-4-9(7-8)12(14)15/h2-7H,1H3,(H,14,15) |
InChIキー |
DTIKEKKMJTXWHC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)Cl |
正規SMILES |
COC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


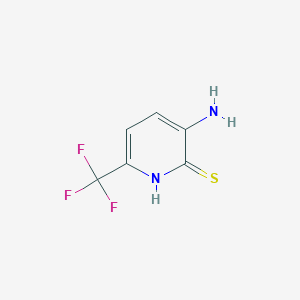
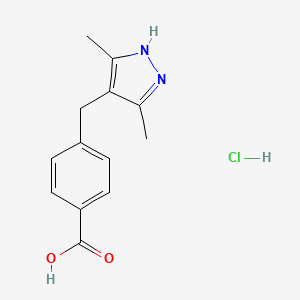
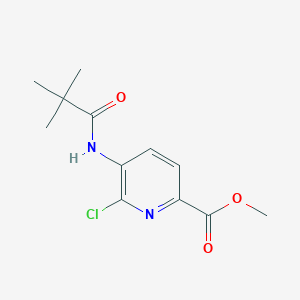
![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)

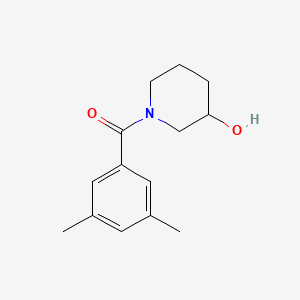
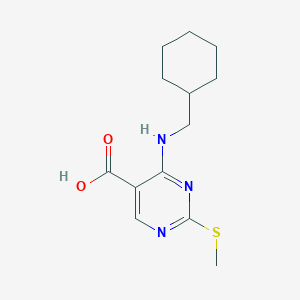
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)
